molecular formula C17H13NO5 B13350763 Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate

Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate

Katalognummer: B13350763
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: FREUEWPLMHWRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate is a complex organic compound that belongs to the class of isoindolinone derivatives Isoindolinones are significant heterocyclic compounds found in various natural products and synthetic biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate typically involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction proceeds through a cascade mechanism, leading to the formation of the isoindolinone core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H13NO5

Molekulargewicht

311.29 g/mol

IUPAC-Name

methyl 2-(1,3-dioxo-5-phenoxyisoindol-2-yl)acetate

InChI

InChI=1S/C17H13NO5/c1-22-15(19)10-18-16(20)13-8-7-12(9-14(13)17(18)21)23-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI-Schlüssel

FREUEWPLMHWRJN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.